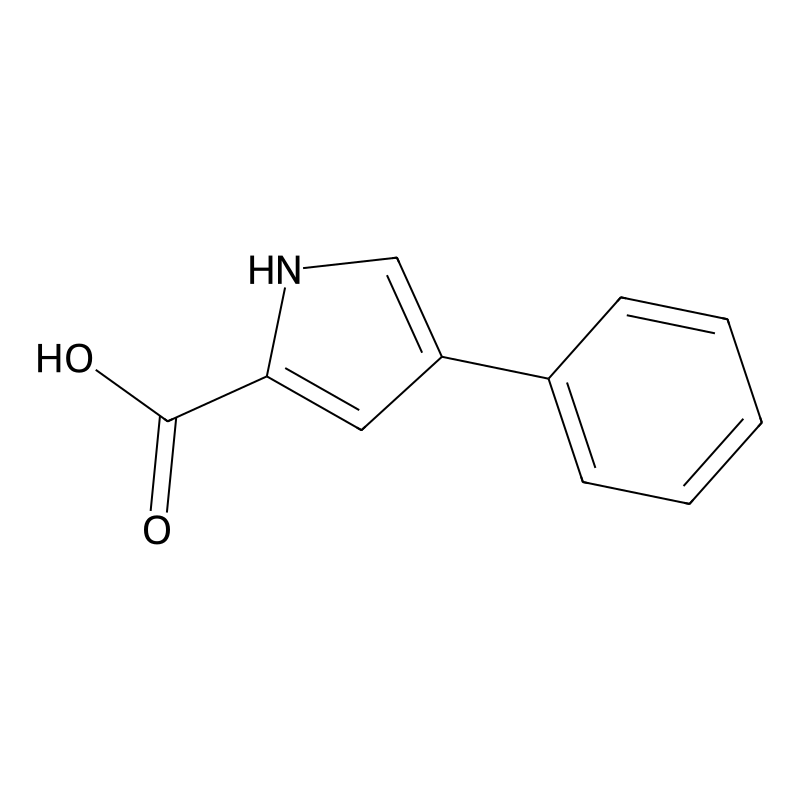4-phenyl-1H-pyrrole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Diabetes Research
Field: Medical Science
Application: Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include 4-phenyl-1H-pyrrole-2-carboxylic acid, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms.
Synthesis of Bioactive Compounds
Field: Organic Chemistry
Cholesterol Reduction
Antimicrobial Activity
Organic Synthesis
Application: Pyrrole derivatives are used in the synthesis of various organic compounds.
Results: This method showed excellent functional group tolerance and resulted in excellent yields.
Medicinal Chemistry
Insecticidal Properties
Field: Agricultural Chemistry
Application: Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products.
Antiprotozoal and Antimalarial Properties
4-Phenyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 187.20 g/mol. It features a pyrrole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is characterized by its aromatic properties and potential for engaging in various
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of a substituted pyrrole.
- Nucleophilic Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
Research indicates that 4-phenyl-1H-pyrrole-2-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds similar to this structure have shown promise in modulating neurotransmitter systems, which could have implications in treating neurological disorders .
Several methods exist for synthesizing 4-phenyl-1H-pyrrole-2-carboxylic acid:
- Condensation Reactions: This involves the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds followed by carboxylation.
- Cyclization: The synthesis can also be achieved through cyclization of appropriate precursors containing both pyrrole and carboxylic functionalities.
- Functional Group Transformations: Starting from simpler pyrrole derivatives, functional groups can be introduced via electrophilic aromatic substitution followed by carboxylation reactions .
4-Phenyl-1H-pyrrole-2-carboxylic acid finds applications in various fields:
- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in pain management and inflammation control.
- Material Science: The compound can serve as a precursor for synthesizing advanced materials due to its unique electronic properties.
- Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules .
Studies on 4-phenyl-1H-pyrrole-2-carboxylic acid have focused on its interactions with biological targets. For instance, research has highlighted its ability to modulate receptor activity in neuronal cells, suggesting a mechanism through which it may exert neuroprotective effects. Additionally, its interactions with enzymes involved in metabolic pathways have been investigated, providing insights into its potential therapeutic roles .
Several compounds share structural similarities with 4-phenyl-1H-pyrrole-2-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid | 368211-43-2 | 0.95 |
| 5-(4-(tert-butyl)phenyl)-1H-pyrrole-2-carboxylic acid | 1226064-61-4 | 0.92 |
| 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid | 2111055-45-7 | 0.90 |
| 7-Methyl-1H-indole-2-carboxylic acid | 18474-60-7 | 0.95 |
Uniqueness
The uniqueness of 4-phenyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern and functional groups that allow it to engage in diverse








